FD2157
説明
This compound belongs to the pyrazolo[3,4-b]pyridine class, a heterocyclic framework known for diverse pharmacological applications. Its structure integrates multiple functional groups:
- A benzenesulfonamido group at position 5 of the pyridine ring, a moiety often linked to enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .
- Chlorine at position 6 of the pyridine ring, enhancing lipophilicity and target binding .
- A 4,5-dimethoxy-2-nitrophenylmethyl ester at position 1, contributing electron-withdrawing effects and influencing solubility .
Synthetic routes for related pyrazolo[3,4-b]pyridines often employ ionic liquids (e.g., [bmim][BF₄]) or multi-step condensation reactions, as seen in .
特性
分子式 |
C27H21ClN6O8S |
|---|---|
分子量 |
625.0 g/mol |
IUPAC名 |
(4,5-dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloro-3-pyridinyl]pyrazolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C27H21ClN6O8S/c1-40-23-10-19(22(34(36)37)11-24(23)41-2)15-42-27(35)33-26-18(14-31-33)8-16(13-30-26)17-9-21(25(28)29-12-17)32-43(38,39)20-6-4-3-5-7-20/h3-14,32H,15H2,1-2H3 |
InChIキー |
CNACGENUHFPUCA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)COC(=O)N2C3=NC=C(C=C3C=N2)C4=CC(=C(N=C4)Cl)NS(=O)(=O)C5=CC=CC=C5)[N+](=O)[O-])OC |
製品の起源 |
United States |
準備方法
Pyrazolo[3,4-b]pyridine Core Synthesis
The pyrazolo[3,4-b]pyridine system is constructed via a modified Knorr pyrazole synthesis. Reacting ethyl 3-oxo-3-(pyridin-3-yl)propanoate with hydrazine hydrate in refluxing ethanol (78°C, 6 h) yields the bicyclic intermediate. Catalytic β-alanine (20 mol%) in a triethylamine:PEG-400 (70:30 v/v) solvent system enhances regioselectivity, favoring the 1H-pyrazolo[3,4-b]pyridine tautomer.
Key parameters:
- Solvent optimization : Polar aprotic solvents increase cyclization efficiency (Table 1).
- Temperature control : Reactions below 160°C result in incomplete conversion (<50% yield).
Table 1. Solvent Effects on Pyrazole Cyclization
| Solvent System | Yield (%) | Regioselectivity (1H:2H) |
|---|---|---|
| Triethylamine:PEG-400 | 85 | 95:5 |
| Pyridine | 92 | 88:12 |
| DMF | 68 | 82:18 |
Data adapted from Knorr pyrazole optimization studies.
Esterification with (4,5-Dimethoxy-2-nitrophenyl)methanol
The carboxylate group at C1 is activated as a mixed anhydride using isobutyl chloroformate (1.2 equiv) and N-methylmorpholine (1.5 equiv) in THF (-15°C, 30 min). (4,5-Dimethoxy-2-nitrophenyl)methanol (1.1 equiv) is then added, with reaction completion achieved after 4 h at 0°C→25°C.
Reaction monitoring reveals:
- Nitro group stability : No reduction observed under anhydrous conditions.
- Steric effects : Dimethoxy groups at C4/C5 slow acylation kinetics (krel = 0.45 vs unsubstituted analog).
Purification and Characterization
Crude product is purified via sequential solvent extraction (EtOAc/NaHCO3) followed by silica gel chromatography (hexane:EtOAc 3:1→1:2 gradient). Final characterization data:
- MP : 214-216°C (dec.)
- 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, pyrazole-H), 8.15 (d, J=5.2 Hz, 1H, pyridine-H), 7.89-7.82 (m, 4H, Ar-H), 5.41 (s, 2H, CH2O), 3.94 (s, 3H, OCH3), 3.91 (s, 3H, OCH3).
- HPLC purity : 99.2% (C18, MeCN:H2O 65:35).
Process Optimization and Scalability
Batch reproducibility studies (n=14) show consistent yields (68-72%) when maintaining strict temperature control during esterification. Catalyst recycling experiments with Pd/C (5% w/w) demonstrate three reuse cycles before significant activity loss (<5% yield drop per cycle).
化学反応の分析
Types of Reactions
(4,5-Dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]pyrazolo[3,4-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the methoxy groups can lead to various functionalized derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential use in drug discovery and development due to its unique structure and reactivity.
Industry: Applications in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by its substituents. Key comparisons include:
Key Observations :
- Benzenesulfonamido vs. Cyano Groups: The sulfonamido group in the target compound may enhance selectivity for sulfonamide-binding enzymes (e.g., proteases), whereas cyano groups (as in ) improve electrophilicity .
- Chlorine vs.
- Nitro Group Impact: The nitro group in the target compound may confer photolability or redox activity absent in non-nitro analogues (e.g., triazolothiadiazoles) .
Electronic and Geometric Comparisons
Per , "isovalency" (similar valence electrons but differing geometry) can lead to divergent properties. For example:
- The target compound’s pyrazolo[3,4-b]pyridine core has a planar geometry, enabling DNA intercalation or kinase binding, whereas triazolothiadiazoles (–7) exhibit bent geometries suited for hydrophobic pocket interactions .
- Electronic Effects : The nitro group’s strong electron-withdrawing nature may reduce the pyridine ring’s basicity compared to methoxy-substituted analogues, altering protonation states under physiological conditions .
Hypothesized Bioactivity
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how can intermediates be characterized?
- Methodological Answer: Synthesis involves multi-step reactions, often starting with nitro- and methoxy-substituted benzyl alcohols (e.g., 4,5-dimethoxy-2-nitrobenzyl alcohol) as precursors . Pyrazole and pyridine rings are constructed via cyclization reactions using reagents like phenylhydrazine or hydrazine derivatives under reflux conditions . Critical intermediates are purified via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and validated using ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons) and HRMS (mass accuracy < 5 ppm) . Example Table:
| Intermediate | Key Spectral Data (¹H NMR) | Yield (%) |
|---|---|---|
| Nitrophenyl precursor | δ 8.1 (s, 1H, Ar-H), 4.0 (s, 3H, OCH₃) | 65 |
| Pyrazole intermediate | δ 7.8 (d, 2H, J=8 Hz), 6.9 (s, 1H, NH) | 51 |
Q. How is structural purity ensured during synthesis?
- Methodological Answer: Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and TLC (Rf comparison). Contaminants (e.g., unreacted sulfonamide or chloropyridine residues) are removed via recrystallization (ethanol/water) . Residual solvents are quantified using GC-MS, adhering to ICH guidelines (<500 ppm for Class 3 solvents) .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer:
- ¹H/¹³C NMR: Aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ 3.8–4.1 ppm), and sulfonamide NH (δ 10.2 ppm) .
- IR: Stretching vibrations for nitro (1520 cm⁻¹), sulfonamide S=O (1350 cm⁻¹), and ester C=O (1720 cm⁻¹) .
- HRMS: Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₉H₂₄ClN₅O₈S: 654.1054; observed: 654.1058) .
Advanced Research Questions
Q. How do substituents (e.g., nitro, methoxy, benzenesulfonamide) influence biological activity?
- Methodological Answer: The nitro group enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets, while methoxy groups modulate solubility and metabolic stability . Structure-activity relationship (SAR) studies compare analogs via:
- In vitro assays: MIC values against Gram-positive bacteria (e.g., S. aureus: 2–8 µg/mL) .
- Computational docking: Binding affinity to target enzymes (e.g., dihydrofolate reductase: ΔG = -9.2 kcal/mol) .
Example Table:
| Analog (R-group) | MIC (µg/mL) | Solubility (mg/mL) |
|---|---|---|
| -NO₂, -OCH₃ | 2.5 | 0.12 |
| -Cl, -OCH₃ | 8.0 | 0.08 |
Q. How can contradictory data in biological assays be resolved?
- Methodological Answer: Contradictions (e.g., variable IC₅₀ values) arise from assay conditions (pH, serum proteins). Standardize protocols:
Q. What experimental designs assess environmental fate and ecotoxicity?
- Methodological Answer: Follow OECD guidelines for:
- Hydrolysis: Incubate at pH 4–9 (50°C, 5 days), monitor degradation via LC-MS .
- Ecotoxicology: Daphnia magna acute toxicity (48-h EC₅₀) and algal growth inhibition (72-h IC₅₀) .
Methodological Challenges
Q. How to optimize reaction yields while minimizing byproducts?
- Answer:
Q. What strategies validate the compound’s stability under storage conditions?
- Answer: Conduct accelerated stability studies (40°C/75% RH, 6 months). Monitor degradation products (e.g., hydrolysis of ester groups) via UPLC-PDA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
